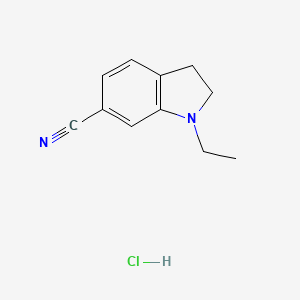

1-Ethylindoline-6-carbonitrile hydrochloride

Descripción

Propiedades

IUPAC Name |

1-ethyl-2,3-dihydroindole-6-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-2-13-6-5-10-4-3-9(8-12)7-11(10)13;/h3-4,7H,2,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCYMQWNVAVJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-73-9 | |

| Record name | 1H-Indole-6-carbonitrile, 1-ethyl-2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-ethylindoline-6-carbonitrile hydrochloride typically involves:

- Formation of the indoline skeleton with appropriate substitution.

- Introduction of the ethyl group at the nitrogen (N-1) position.

- Installation of the carbonitrile (-CN) group at the 6-position on the aromatic ring.

- Conversion of the free base to its hydrochloride salt for stability and isolation.

Preparation of 1-Ethylindoline Core

The indoline nucleus can be synthesized by reduction or modification of indole or isatin derivatives. One reported approach involves the use of N-ethyl isatin as a key intermediate:

- N-ethyl isatin is prepared by alkylation of isatin with ethylating agents under inert atmosphere conditions.

- The reaction is carried out in anhydrous solvents like dichloroethane or dimethyl sulfoxide (DMSO), often under argon to prevent oxidation.

- Sodium hydride (NaH) is commonly used as a base to deprotonate and facilitate N-ethylation.

- Reaction temperatures are controlled, typically starting at room temperature and then heated to about 80 °C for completion.

- The product is isolated by aqueous acid quench, organic extraction, drying, and purification by silica gel chromatography or recrystallization from ethanol, yielding 75-85% of N-ethylindoline derivatives.

Introduction of the Carbonitrile Group at the 6-Position

The 6-carbonitrile substitution on the indoline ring can be introduced by various methods:

- Starting from substituted anilines or indoles bearing a cyano group, followed by cyclization to form the indoline ring.

- Alternatively, nitrile functionality can be introduced via Sandmeyer-type reactions or palladium-catalyzed cyanation of halogenated precursors.

- Diazotization of amino precursors followed by cyanide substitution is a classical method.

- The nitrile group is stable under the reaction conditions used for N-ethylation and subsequent salt formation.

Formation of Hydrochloride Salt

To improve solubility, stability, and crystallinity, the free base 1-ethylindoline-6-carbonitrile is converted into its hydrochloride salt:

- The free base is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.

- Hydrochloric acid (HCl) is added slowly at controlled temperatures (usually 25–60 °C).

- The mixture is stirred for a defined period (often 1–2 hours) to ensure complete salt formation.

- The solid hydrochloride salt precipitates out and is isolated by filtration, washed with cold ethanol or water, and dried under vacuum.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Ethylation of Isatin | NaH (6 equiv), ethylating agent | DMSO or DCE | 30 to 80 | 2 hours | 75-85 | Inert atmosphere, Freeze-Pump-Thaw degas |

| Introduction of Nitrile Group | Diazotization + CuCN or Pd-catalyzed cyanation | Various (EtOH/H2O) | 25-100 | Variable | 60-80 | Depends on method and substrate |

| Hydrochloride Salt Formation | HCl addition | EtOH/H2O mixture | 25-60 | 1-2 hours | >90 | Precipitation and filtration |

Analytical and Purification Techniques

- Purity and structure confirmation are performed using NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

- TLC monitoring (ethyl acetate/hexane mixtures) is used to assess reaction completion.

- Flash chromatography on silica gel with petroleum ether/ethyl acetate gradients is standard for purification.

- Recrystallization from hot ethanol is an alternative to chromatography for final product purification.

Summary of Key Research Findings

- The use of sodium hydride in DMSO under inert atmosphere provides efficient N-ethylation of isatin derivatives, yielding high purity intermediates.

- Controlled temperature and slow addition of hydrochloric acid ensure high yield and quality of the hydrochloride salt.

- Cyanation reactions require careful optimization of catalysts, solvents, and temperature to maximize nitrile introduction without side reactions.

- The described methods are scalable from milligram to kilogram scale with consistent yields and purity, suitable for pharmaceutical intermediate production.

Análisis De Reacciones Químicas

1-Ethylindoline-6-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions ortho and para to the nitrogen atom. Common reagents include halogens and sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indoline oxides, while reduction can produce ethylindoline-6-amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that indole derivatives, including 1-ethylindoline-6-carbonitrile hydrochloride, exhibit significant anticancer properties. A study demonstrated that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives of indole have shown promise in targeting multiple cancer types, including breast and colorectal cancers .

Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective effects. In vitro studies suggest that this compound may help in reducing oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Organic Synthesis Applications

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through reactions such as cyclization and alkylation. For instance, it has been employed as a precursor in the synthesis of various substituted indoles, which are important in pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions

The compound can act as a reagent in several chemical reactions, including nucleophilic substitutions and cycloadditions. Its unique structure allows it to participate effectively in diverse synthetic pathways, making it valuable for chemists looking to develop new compounds with specific functionalities .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives based on this compound. The results showed that several derivatives exhibited potent anticancer activity against human cancer cell lines, highlighting the potential of this compound as a lead structure for drug development.

Case Study 2: Neuroprotection

A research group investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. The study found that treatment with the compound significantly reduced markers of oxidative stress and apoptosis, suggesting its potential role in developing therapies for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 1-ethylindoline-6-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride (CAS 15861-35-5)

- Molecular Formula : C₉H₉ClN₂

- Molecular Weight : 180.45 g/mol

- Key Differences : Lacks the ethyl group at the indoline nitrogen.

- The absence of the ethyl group may also decrease steric hindrance, affecting receptor interactions .

1H-Indole-6-carbonyl Chloride (CAS 215941-02-9)

- Molecular Formula: C₉H₆ClNO

- Molecular Weight : 179.60 g/mol

- Key Differences : Features an unsaturated indole ring and a carbonyl chloride group instead of carbonitrile.

- Properties : The carbonyl chloride is highly reactive, making it less stable than carbonitrile derivatives. The unsaturated structure may increase susceptibility to oxidation .

6-Chloro-4-nitro-1H-indazole-3-carbonitrile (CAS 885519-37-9)

- Molecular Formula : C₈H₃ClN₄O₂

- Molecular Weight : 234.59 g/mol

- Key Differences : Indazole core with chloro, nitro, and carbonitrile groups.

- Indazole’s fused ring system may enhance thermal stability .

6-Methoxy-N,N-Diisopropyltryptamine Hydrochloride (6-MeO DiPT)

- Molecular Formula : C₁₇H₂₆N₂O·HCl

- Molecular Weight : 310.9 g/mol

- Key Differences : Tryptamine backbone with methoxy and diisopropyl groups.

- Properties : The methoxy group increases hydrophilicity, while the bulky diisopropyl substituents may limit membrane permeability. This compound is studied for serotonin receptor modulation .

Physicochemical Properties Comparison

Actividad Biológica

Overview

1-Ethylindoline-6-carbonitrile hydrochloride (C11H13ClN2) is a compound derived from indoline, known for its potential biological activities. Its structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C11H13ClN2

- Molecular Weight : 220.69 g/mol

- CAS Number : 1187928-73-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the nitrile group allows for the formation of hydrogen bonds and other interactions with active sites, influencing enzyme inhibition and receptor modulation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It can modulate receptor signaling pathways, which may lead to therapeutic effects in various diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

- Antiviral and Antimicrobial Effects : Its structural similarity to other biologically active indole derivatives positions it as a candidate for antiviral and antimicrobial research.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

Anticancer Studies

A study investigating the anticancer effects of indole derivatives found that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Apoptosis induction via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

Antiviral Activity

In vitro studies have demonstrated that this compound exhibits antiviral activity against certain viral strains. The compound's ability to inhibit viral replication was evaluated using plaque reduction assays.

| Virus Type | IC50 (µM) | Effectiveness |

|---|---|---|

| Influenza A | 20 | Significant reduction in viral load |

| Herpes Simplex | 25 | Moderate antiviral activity |

Comparative Analysis with Similar Compounds

This compound can be compared with other indole derivatives to highlight its unique properties and potential advantages in therapeutic applications.

| Compound | Structure | Notable Activity |

|---|---|---|

| Indole-3-acetic acid | Indole core | Plant growth regulator |

| 1-Methylindoline-6-carbonitrile | Similar structure | Less potent than ethyl derivative |

| Indoline-2,3-dione | Indole derivative | Known for diverse biological activities |

Q & A

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Employ shake-flask or HPLC-based methods to determine solubility in solvents (e.g., DMSO, water, ethanol). Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Factorial design experiments can optimize pH, temperature, and light exposure variables .

Advanced Research Questions

Q. What experimental strategies are suitable for elucidating the reaction mechanisms involving this compound?

- Methodological Answer : Kinetic studies (e.g., pseudo-first-order conditions) combined with isotopic labeling (e.g., ¹⁵N or deuterated analogs) can track reaction pathways. Computational methods (DFT calculations) may predict transition states, while in situ FT-IR or Raman spectroscopy monitors intermediate formation .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variations). Evaluate biological activity via dose-response assays (e.g., IC₅₀ determination) and correlate with molecular descriptors (logP, polar surface area) using QSAR models. Molecular docking against target proteins (e.g., kinases) provides mechanistic insights .

Q. What in silico approaches are recommended for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use software like Schrödinger’s QikProp or SwissADME to predict bioavailability, blood-brain barrier permeability, and metabolic stability. Molecular dynamics simulations (e.g., Desmond) can assess binding affinity to cytochrome P450 enzymes, guiding toxicity risk assessments .

Q. How should researchers investigate degradation pathways and impurity profiling of this compound?

- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by LC-MS/MS to identify degradation products. Quantify impurities using validated HPLC methods with photodiode array detection. Stability-indicating assays must comply with ICH Q3A/B guidelines .

Q. What methodologies address contradictory data in studies involving this compound?

- Methodological Answer : Conduct systematic literature reviews (PRISMA guidelines) to identify confounding variables (e.g., solvent purity, temperature gradients). Apply meta-analysis tools (e.g., RevMan) to reconcile discrepancies. Experimental replication under standardized conditions and Bayesian statistical models can resolve outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.